Sodium 2-oxo-6-phenylhexa-3,5-dienoate

Enzyme Kinetics Substrate Specificity Aldolase-Dehydratase

Sodium 2-oxo-6-phenylhexa-3,5-dienoate (CAS: 128202-79-9) is a sodium salt of an α,β-unsaturated carboxylic acid featuring a conjugated diene system. It is structurally characterized as a cinnamylidenepyruvate analog.

Molecular Formula C12H9NaO3
Molecular Weight 224.19 g/mol
CAS No. 128202-79-9
Cat. No. B3039708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-oxo-6-phenylhexa-3,5-dienoate
CAS128202-79-9
Molecular FormulaC12H9NaO3
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C12H10O3.Na/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1/b8-4+,9-5+;
InChIKeyIPRYECFRTHOFDG-VYMJFYGFSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-oxo-6-phenylhexa-3,5-dienoate (CAS 128202-79-9) – A Specialized Substrate for Aldolase-Dehydratase Mechanistic Studies


Sodium 2-oxo-6-phenylhexa-3,5-dienoate (CAS: 128202-79-9) is a sodium salt of an α,β-unsaturated carboxylic acid featuring a conjugated diene system. It is structurally characterized as a cinnamylidenepyruvate analog. Its primary documented biochemical role is as a substrate for the acetoacetate decarboxylase-like superfamily (ADCSF) enzyme SbAD from *Streptomyces bingchenggensis*, where it participates in hydratase-retroaldolase and dehydration reactions . The compound is commercially available from suppliers such as Apollo Scientific and CymitQuimica for research use .

Why Sodium 2-oxo-6-phenylhexa-3,5-dienoate Cannot Be Interchanged with Common Aldehydes in SbAD Assays


The aldolase-dehydratase SbAD exhibits divergent reaction pathways depending on the substrate. Sodium 2-oxo-6-phenylhexa-3,5-dienoate is unique in its ability to undergo a hydratase-retroaldolase reaction, a mechanistic route not accessible to simple aldehydes like trans-cinnamaldehyde or 4-nitro cinnamaldehyde, which are processed via an aldolase-dehydratase mechanism. Consequently, substituting this compound with a generic aldehyde would fail to probe the hydratase-retroaldolase half-reaction, leading to incorrect kinetic and mechanistic conclusions .

Quantitative Selectivity Evidence: Sodium 2-oxo-6-phenylhexa-3,5-dienoate vs. Common Aldehyde Substrates for SbAD


KM Comparison: Higher Affinity for Wild-Type SbAD in Hydratase-Retroaldolase Reaction

The compound displays a significantly lower KM (higher affinity) for the wild-type SbAD enzyme in the hydratase-retroaldolase reaction compared to typical aldehyde substrates. The KM is 0.0154 mM, which is 2.5-fold lower than that of trans-cinnamaldehyde for its native aldolase-dehydratase reaction .

Enzyme Kinetics Substrate Specificity Aldolase-Dehydratase

KM Comparison: Superior Affinity Over para-Nitro Analog in Hydratase-Retroaldolase Reaction

When compared directly to its para-nitrophenyl analog in the same hydratase-retroaldolase reaction, the unsubstituted phenyl compound exhibits an 5.3-fold lower KM, demonstrating a clear advantage in binding affinity that is dictated by the steric and electronic properties of the 6-phenyl substituent .

Enzyme Kinetics Substrate Specificity Analog Comparison

KM Enhancement by Y252F Mutation: 3.2-Fold Improvement Over Wild-Type

The compound's interaction with the enzyme's active site is dramatically altered by a single point mutation. The Y252F mutant enhances the binding affinity by 3.2-fold (KM drops from 0.0154 mM to 0.0048 mM) for the hydratase-retroaldolase reaction, a magnitude of improvement not observed to the same degree with comparator substrates .

Enzyme Kinetics Mutagenesis Structure-Activity Relationship

Differential Reaction Pathway: Hydratase-Retroaldolase vs. Aldolase-Dehydratase

The compound uniquely partitions into the hydratase-retroaldolase pathway with wild-type enzyme, while simple aldehydes like trans-cinnamaldehyde exclusively undergo aldolase-dehydratase chemistry. This mechanistic bifurcation is evidenced by the compound's catalytic efficiency (kcat/KM) of 71.4 1/mM·s⁻¹ for retroaldolase, contrasting sharply with its poor efficiency for the dehydratase reaction (0.063 1/mM·s⁻¹) .

Enzyme Mechanism Reaction Specificity Substrate Engineering

Application Scenarios for Sodium 2-oxo-6-phenylhexa-3,5-dienoate in Enzyme Research


Probing the Hydratase-Retroaldolase Half-Reaction in ADCSF Enzymes

As established by its high catalytic efficiency (kcat/KM = 71.4 1/mM·s⁻¹) for the retroaldolase reaction, this compound is the substrate of choice for isolating and studying the hydratase-retroaldolase mechanism in acetoacetate decarboxylase-like superfamily members. Its inability to efficiently undergo the competing aldolase-dehydratase reaction (kcat/KM = 0.063 1/mM·s⁻¹) ensures clean kinetic data for the retroaldolase pathway .

Active-Site Probing via Structure-Activity Relationship (SAR) Studies with Mutant Enzymes

The 3.2-fold enhancement in substrate affinity observed with the Y252F mutant (KM of 0.0048 mM vs. 0.0154 mM for wild-type) validates the compound's utility as a sensitive probe for detecting subtle alterations in active-site architecture. This application is directly supported by the quantitative affinity shifts documented for the Y252F, Q118N, Y82F/Y252F, and E84Q mutants .

Differentiating Substrate Specificity Between ADCSF Enzyme Subfamilies

The compound's unique selectivity for the hydratase-retroaldolase reaction over the aldolase-dehydratase reaction provides a diagnostic tool for classifying uncharacterized ADCSF enzymes. An enzyme that exhibits high retroaldolase activity with this substrate but weak dehydratase activity with cinnamaldehyde would be functionally distinct from decarboxylase-dominant subfamilies .

Reference Standard for Inhibitor Screening Targeting Retroaldolase Activity

Given its well-characterized kinetic profile across multiple enzyme variants, sodium 2-oxo-6-phenylhexa-3,5-dienoate can serve as a benchmark substrate in high-throughput screens designed to identify specific inhibitors of the hydratase-retroaldolase reaction, where interference from aldolase activity must be rigorously excluded .

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